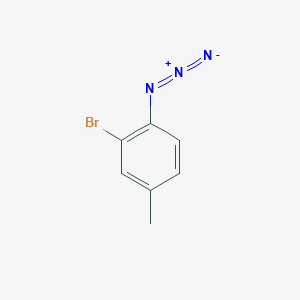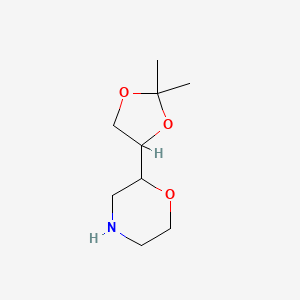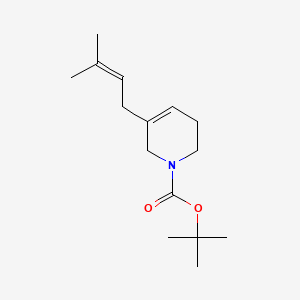
tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry as calcium channel blockers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.
Introduction of the 3-methylbut-2-en-1-yl Group: This step involves the alkylation of the dihydropyridine ring with a suitable alkylating agent, such as 3-methylbut-2-en-1-yl bromide, under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction of the dihydropyridine ring can yield tetrahydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a calcium channel blocker, which can be useful in studying cellular processes involving calcium ions.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its calcium channel blocking properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate primarily involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to a decrease in intracellular calcium levels. This action can result in vasodilation and reduced cardiac workload, making it useful in the treatment of hypertension and angina.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Felodipine: Similar in structure and function to nifedipine and amlodipine.
Uniqueness
Tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its tert-butyl ester group and 3-methylbut-2-en-1-yl substituent may influence its solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C15H25NO2 |
|---|---|
Molekulargewicht |
251.36 g/mol |
IUPAC-Name |
tert-butyl 5-(3-methylbut-2-enyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-12(2)8-9-13-7-6-10-16(11-13)14(17)18-15(3,4)5/h7-8H,6,9-11H2,1-5H3 |
InChI-Schlüssel |
MIAWBGLSZMNENA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CCCN(C1)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



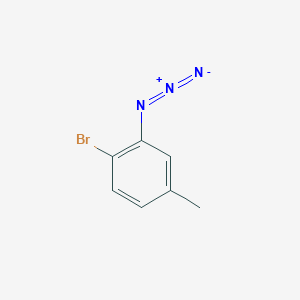
![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)


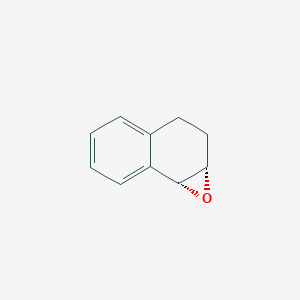
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)

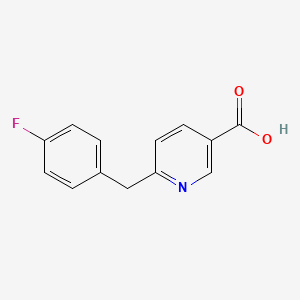
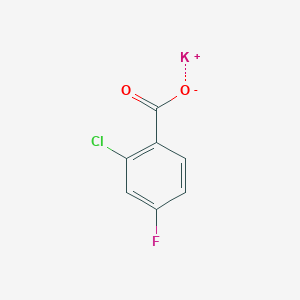

![rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans](/img/structure/B12312958.png)
